![molecular formula C9H16FNO4S B2644070 Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 1955507-07-9](/img/structure/B2644070.png)
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 1955507-07-9 . It has a molecular weight of 253.29 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is not provided in the search results . The molecular formula for this compound is C9H16FNO4S .Physical And Chemical Properties Analysis
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a powder . The storage temperature, purity, and shipping temperature are not specified in the search results .Scientific Research Applications
Synthesis and Receptor Binding Properties
The compound has been utilized in the synthesis of nicotinic acetylcholine receptor ligands. For example, a derivative of this compound, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine (F-A-85380), has shown promise in PET imaging of central nicotinic acetylcholine receptors, with no in vivo binding to alpha7 nicotinic or 5HT3 receptors (Doll et al., 1999).
Azetidine Derivatives Synthesis
The compound is used in the synthesis of various azetidine derivatives. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids were synthesized, which are valuable for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Novel Aziridination of Olefins
Tert-butyl hypoiodite has been used for aziridination of olefins with sulfonamides, representing a metal-free approach to this transformation. This method involves readily accessible sulfonamides as a nitrogen source (Minakata et al., 2006).
Antibacterial Agent Synthesis
The compound has been used in the synthesis of fluoro-1,8- naphthyridine-3-carboxylic acids, which have shown significant antibacterial activities (Bouzard et al., 1992).
Fluorination Agent
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) has been synthesized as a crystalline solid and used as a deoxofluorinating agent due to its stability and superior utility compared to existing reagents (Umemoto et al., 2010).
Synthesis of Fluoromethyl Sulfone
1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone (TBTSO2CH2F) has been developed as a fluoromethylidene synthon for the synthesis of monofluorinated alkenes via Julia-Kocienski olefination (Zhu et al., 2010).
Intermediate in Organic Synthesis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate in organic synthesis, has been synthesized using tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate (Meyers et al., 2009).
Ion Transport Study in Plants
Azetidine 2-carboxylic acid, a derivative, has been used to study ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport (Pitman et al., 1977).
Synthesis of Dideoxynucleosides
Methyl 5-0--butyldiphenylsilyl-2-deoxy-α β -d--pentofuranoside, a divergent intermediate in the synthesis of dideoxynucleosides, has been synthesized using derivatives of tert-butyl azetidine (Fleet et al., 1988).
Cycloaddition Reactions
Silylmethyl-substituted aziridine and azetidine have been used as masked dipoles in formal cycloaddition reactions, demonstrating the versatility of tert-butyl azetidine derivatives (Yadav & Sriramurthy, 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVFBMSTRFUZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

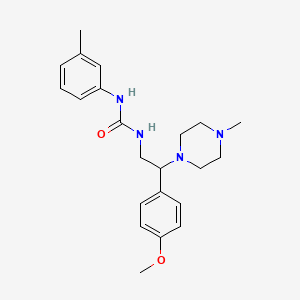
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)
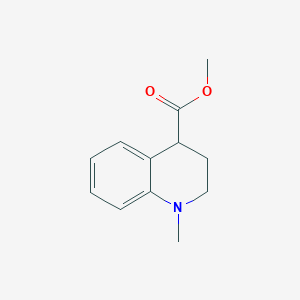

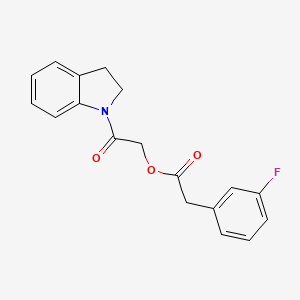
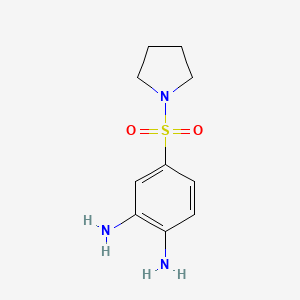
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B2643999.png)

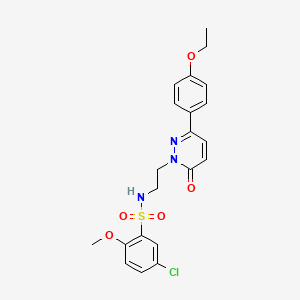

![5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2644009.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)